(2Z)-2-(aminothioxomethyl)-3-(5-butyl-4-nitro(2-thienyl))prop-2-enenitrile
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Overview
Description
(2Z)-2-(aminothioxomethyl)-3-(5-butyl-4-nitro(2-thienyl))prop-2-enenitrile is a synthetic organic compound that features a thienyl group, a nitro group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(aminothioxomethyl)-3-(5-butyl-4-nitro(2-thienyl))prop-2-enenitrile typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the thienyl intermediate: Starting with a thiophene derivative, the butyl and nitro groups are introduced through electrophilic substitution reactions.
Formation of the nitrile group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.
Formation of the aminothioxomethyl group: This step might involve the reaction of a thioamide with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The thienyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Aminothioxomethyl derivatives: Formed through reduction reactions.
Substituted thienyl compounds: Formed through substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of novel materials: Used as a building block for polymers and other advanced materials.
Biology
Biological activity studies: Investigated for potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug development: Explored as a potential lead compound for new pharmaceuticals.
Industry
Material science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(aminothioxomethyl)-3-(5-butyl-4-nitro(2-thienyl))prop-2-enenitrile would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(aminothioxomethyl)-3-(5-methyl-4-nitro(2-thienyl))prop-2-enenitrile: Similar structure with a methyl group instead of a butyl group.
(2Z)-2-(aminothioxomethyl)-3-(5-butyl-4-amino(2-thienyl))prop-2-enenitrile: Similar structure with an amino group instead of a nitro group.
Uniqueness
The presence of the butyl group and the nitro group in (2Z)-2-(aminothioxomethyl)-3-(5-butyl-4-nitro(2-thienyl))prop-2-enenitrile might confer unique electronic and steric properties, making it distinct from its analogs.
Properties
IUPAC Name |
(Z)-3-(5-butyl-4-nitrothiophen-2-yl)-2-cyanoprop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-2-3-4-11-10(15(16)17)6-9(19-11)5-8(7-13)12(14)18/h5-6H,2-4H2,1H3,(H2,14,18)/b8-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUMRSXLKJVQRO-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(S1)C=C(C#N)C(=S)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(C=C(S1)/C=C(/C#N)\C(=S)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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